(2-Amino-5-iodophenyl)methanol

Overview

Description

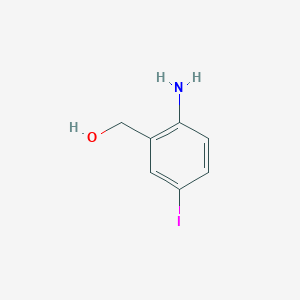

(2-Amino-5-iodophenyl)methanol is an organic compound with the molecular formula C₇H₈INO and a molecular weight of 249.05 g/mol . It is a derivative of benzene, featuring an amino group (-NH₂) and an iodine atom attached to the benzene ring, along with a hydroxymethyl group (-CH₂OH) at the para position relative to the amino group . This compound is primarily used in research and development settings .

Preparation Methods

Common Starting Materials and Key Intermediates

- 2-Amino-5-iodobenzoic acid or derivatives thereof are frequently used as precursors.

- 2-Amino-5-iodotoluene and related halogenated anilines serve as intermediates.

- Reduction reagents such as sodium borohydride (NaBH4) or borane complexes (e.g., BH3·SMe2) are employed to convert carboxylic acids or esters to benzyl alcohols.

Detailed Preparation Methods

Diazotization and Iodination of 2-Aminobenzoic Acid Derivatives

One approach starts with 2-amino-5-methylbenzoic acid, which undergoes diazotization followed by iodination to yield 2-iodo-5-methylbenzoic acid. This intermediate is then reduced to the corresponding benzyl alcohol.

-

- Suspend 2-amino-5-methylbenzoic acid in concentrated HCl at 0 °C.

- Add sodium nitrite (NaNO2) solution dropwise to form the diazonium salt.

- Introduce potassium iodide (KI) to substitute the diazonium group with iodine.

- Extract and purify the 2-iodo-5-methylbenzoic acid.

- Reduce the acid with borane-dimethyl sulfide complex (BH3·SMe2) in dry tetrahydrofuran (THF) at 0 °C to room temperature, yielding (2-amino-5-iodophenyl)methanol with high yield (around 95%).

-

- High regioselectivity and yield.

- Mild reduction conditions avoid over-reduction or side reactions.

Direct Reduction of 2-Iodobenzoic Acid Derivatives

Another method involves direct reduction of 2-iodobenzoic acid or its derivatives to the benzyl alcohol using sodium borohydride or borane complexes.

-

- Dissolve 2-iodobenzoic acid in dry THF.

- Cool to 0 °C and add NaBH4 portionwise.

- Slowly add iodine (I2) in THF to facilitate iodination during reduction.

- Stir overnight at room temperature.

- Quench with water and acidify to pH 2.

- Extract with diethyl ether and purify by recrystallization or chromatography.

-

- One-pot process combining reduction and iodination.

- Avoids use of harsher reducing agents like lithium aluminum hydride.

| Step | Reagents/Conditions | Yield (%) | Notes | |

|---|---|---|---|---|

| Reduction & Iodination | NaBH4, I2, THF, 0 °C to rt, overnight | Quantitative | Efficient, mild, scalable process |

Multi-Step Halogenation and Hydroxymethylation

A more complex industrially relevant method involves:

- Iodination of o-benzylamine to form 2-methyl-4-iodoaniline.

- Diazotization and bromination to produce 2-bromo-4-iodotoluene.

- Bromination of methyl group using N-bromo-succinimide.

- Alkali-mediated conversion of bromomethyl to benzyl alcohol.

This method avoids lithium aluminum hydride reduction, minimizing hydrogen gas evolution and operational risks.

-

- Industrially scalable.

- Avoids isomer formation during iodination.

- Reduced waste generation.

Analytical and Purification Techniques

- Column chromatography on silica gel using ethyl acetate/petroleum ether mixtures is commonly employed for purification.

- Characterization includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C).

- Mass spectrometry (MS).

- Infrared spectroscopy (IR).

- Melting point determination.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Industrial Suitability |

|---|---|---|---|---|---|

| Diazotization + Reduction | 2-Amino-5-methylbenzoic acid | NaNO2, KI, BH3·SMe2, THF | ~95 | High regioselectivity, mild | Suitable for lab scale |

| Direct Reduction & Iodination | 2-Iodobenzoic acid | NaBH4, I2, THF | Quantitative | One-pot, mild conditions | Scalable |

| Multi-step halogenation & alkali | o-Benzylamine derivatives | Phase transfer catalyst, NBS, alkali | Not specified | Avoids hazardous reducing agents | Industrially favorable |

Research Findings and Notes

- The use of borane complexes for reduction is preferred over lithium aluminum hydride due to safety and operational ease.

- Regioselective iodination is critical to avoid isomeric impurities.

- Multi-step halogenation methods provide a route to functionalized benzyl alcohols with halogen substituents for further synthetic applications.

- Continuous flow synthesis and mild acetylation steps have been reported for related iodo-substituted benzyl alcohols, indicating potential for process intensification.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-iodophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The amino group can be reduced to form the corresponding amine.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used to replace the iodine atom.

Major Products

Scientific Research Applications

Pharmacological Potential

(2-Amino-5-iodophenyl)methanol has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Research indicates that derivatives of this compound may exhibit activity against various targets, including enzymes involved in neurodegenerative diseases. For instance, studies have shown that compounds with similar structures can act as inhibitors of monoamine oxidase (MAO) and cholinesterase (ChE), which are crucial in the treatment of Alzheimer's disease .

Case Study: Neuroprotective Effects

A study conducted on related compounds demonstrated that derivatives of this compound exhibited significant neuroprotective effects in vitro. These compounds were evaluated for their ability to inhibit MAO-B and ChE, showing promising results with IC50 values in the low micromolar range . This suggests a potential pathway for developing new treatments for neurodegenerative disorders.

Reagent in Chemical Reactions

This compound serves as an important reagent in organic synthesis. Its ability to participate in nucleophilic substitution reactions makes it valuable for synthesizing various organic compounds. It can facilitate the formation of aryl amines and other functionalized derivatives.

Example Reaction: Synthesis of Aryl Compounds

In synthetic organic chemistry, this compound has been utilized to create complex aryl structures through coupling reactions. For example, it can be reacted with halogenated compounds to yield substituted phenolic compounds . This versatility enhances its utility in developing new materials and pharmaceuticals.

Potential in Polymer Chemistry

The compound's unique structure allows it to be explored as a building block in polymer chemistry. Its incorporation into polymer matrices can modify the physical properties of the resulting materials, such as thermal stability and mechanical strength.

Application: Gel Formation

Research has indicated that this compound can be used to create gels that are impermeable to water and organic solvents, making them suitable for various applications including drug delivery systems and protective coatings . The gel's resistance to fungal attack and mechanical stability are particularly advantageous for long-term applications.

Data Tables

Mechanism of Action

The mechanism of action of (2-Amino-5-iodophenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors . The amino group can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding . These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- (2-Amino-5-bromophenyl)methanol

- (2-Amino-5-chlorophenyl)methanol

- (2-Amino-5-fluorophenyl)methanol

Uniqueness

(2-Amino-5-iodophenyl)methanol is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s reactivity and interactions with other molecules.

Biological Activity

(2-Amino-5-iodophenyl)methanol, with the molecular formula C₇H₈INO and a molecular weight of 249.05 g/mol, is an aromatic compound that has garnered interest in biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features:

- An amino group (-NH₂), which enhances its reactivity and potential interactions with biological targets.

- An iodine substituent , which may influence its biological properties and interactions due to its size and polarizability.

- A hydroxymethyl group (-CHOH) that contributes to its reactivity.

These structural characteristics suggest that this compound may exhibit significant biological activities similar to other aromatic amines.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound often demonstrate antimicrobial activities. For instance, derivatives of amino phenols have been noted for their antibacterial and antifungal properties. The presence of the amino group is particularly important as it can enhance interactions with microbial targets, potentially affecting enzyme activity or cellular processes involved in microbial growth and survival.

The proposed mechanism of action for this compound involves:

- Interaction with Enzymes : The compound may inhibit specific enzymes critical for microbial metabolism.

- Binding to Receptors : It could act as a ligand for various biological receptors, influencing signaling pathways associated with inflammation or infection response.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | , |

| Antifungal | Potential antifungal activity | , |

| Antioxidant | Possible antioxidant properties |

Case Study: Antimicrobial Efficacy

A study examining the antimicrobial efficacy of similar compounds found that derivatives containing iodine exhibited enhanced activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that these compounds could effectively inhibit bacterial growth at relatively low concentrations, suggesting a promising avenue for further pharmacological exploration .

Synthesis and Applications

This compound can be synthesized through various methods, often involving the iodination of amino phenolic compounds. Its applications extend beyond antimicrobial research; it is also utilized in:

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of (2-Amino-5-iodophenyl)methanol?

- Methodological Answer : The compound is typically synthesized via reduction of its nitro precursor, (2-Nitro-5-iodophenyl)methanol, using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C). The hydrochloride salt form (C₇H₉ClINO, MW 285.51) is often isolated to enhance purity and stability, with recrystallization in polar solvents like ethanol or methanol . Characterization via NMR (¹H/¹³C) and IR confirms the reduction of the nitro group to an amine and retention of the hydroxymethyl moiety.

Q. How can researchers verify the structural integrity of this compound?

- Methodological Answer : Key analytical techniques include:

- ¹H NMR : Expected signals for aromatic protons (δ 6.8–7.5 ppm), amine protons (δ 3.5–5.0 ppm, broad), and hydroxymethyl group (δ 4.5–5.5 ppm).

- X-ray crystallography : Resolves spatial arrangement, particularly the iodine substituent’s position and hydrogen-bonding interactions .

- Elemental analysis : Validates %C, %H, %N, and %I against theoretical values (e.g., C: 29.43%, H: 2.81%, N: 4.89%, I: 44.31% for C₇H₈INO) .

Q. What solvents and storage conditions are optimal for maintaining stability?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store under inert gas (N₂/Ar) at –20°C in amber vials. Use polar aprotic solvents (DMF, DMSO) for reactions to prevent decomposition. Avoid prolonged exposure to acidic/basic conditions, which may cleave the hydroxymethyl group .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound derivatives?

- Methodological Answer :

- Optimized reduction : Replace NaBH₄ with LiAlH₄ for sterically hindered nitro groups, though this requires anhydrous conditions.

- Protection/deprotection : Temporarily protect the amine with Boc groups during iodination steps to minimize side reactions .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in iodination .

Q. What advanced analytical methods resolve contradictions in spectral data?

- Methodological Answer :

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ at m/z 286.9632 for C₇H₈INO).

- 2D NMR (COSY, HSQC) : Assigns coupling between aromatic protons and distinguishes overlapping signals in crowded spectra.

- Computational modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to validate structural assignments .

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The iodine atom acts as a directing group in Ullmann or Suzuki-Miyaura couplings. Key considerations:

- Catalyst selection : Use Pd(PPh₃)₄ for aryl-aryl couplings or CuI for C–N bond formation.

- Solvent effects : DMF enhances iodine’s leaving-group ability in nucleophilic substitutions.

- Steric effects : The bulky iodine may slow reactions; elevated temperatures (80–100°C) are often required .

Q. What strategies mitigate challenges in derivatizing the hydroxymethyl group?

- Methodological Answer :

- Selective oxidation : Use TEMPO/NaClO to convert –CH₂OH to –COOH without affecting the amine.

- Esterification : React with acetyl chloride in pyridine to form –CH₂OAc, improving solubility in non-polar media.

- Schiff base formation : Condense with aldehydes (e.g., benzaldehyde) to stabilize the amine for subsequent functionalization .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or purity?

- Methodological Answer :

- Reproducibility testing : Repeat synthesis using identical reagents (e.g., same batch of NaBH₄) and compare DSC melting profiles.

- HPLC-MS analysis : Detect trace impurities (e.g., unreacted nitro precursor) that may depress melting points.

- Interlab validation : Collaborate with independent labs to verify results, especially if commercial sources report conflicting data .

Properties

IUPAC Name |

(2-amino-5-iodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHYKMOLPBKEKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301307228 | |

| Record name | 2-Amino-5-iodobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53279-83-7 | |

| Record name | 2-Amino-5-iodobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53279-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-iodobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.